

3-Bromophenyl isothiocyanate chemical properties

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Compound of Interest

Compound Name: 3-Bromophenyl isothiocyanate

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An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromophenyl isothiocyanate

This guide provides an in-depth exploration of **3-Bromophenyl isothiocyanate**, a versatile chemical reagent with significant applications in organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices and provide validated protocols, grounding our discussion in authoritative references.

Core Physicochemical & Spectroscopic Profile

3-Bromophenyl isothiocyanate (3-BPI) is a bifunctional molecule featuring a bromine-substituted aromatic ring and a highly reactive isothiocyanate group. This combination makes it a valuable building block, where the isothiocyanate serves as a reactive handle for conjugation and the brominated ring offers a site for further structural diversification through cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physicochemical properties of 3-BPI is presented below for quick reference. These parameters are critical for experimental design, safety considerations, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ BrNS	[1][2]
Molecular Weight	214.08 g/mol	[1][3]
CAS Number	2131-59-1	[1][3]
Appearance	White to almost white powder or crystal; yellow liquid after melting	[3][4]
Melting Point	26 °C	[5]
Boiling Point	256 °C (lit.)	[3][5]
Density	1.50 g/cm ³	[5][6]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Solubility	Soluble in organic solvents like THF, DCM, ethanol, and ether. Low water solubility (24.41 mg/L at 25 °C).	[4][7]
SMILES	<chem>BrC1=CC=CC(=C1)N=C=S</chem>	[3]
InChIKey	ZMGMGHNOACSMQN-UHFFFAOYSA-N	[3]

Spectroscopic Signature

Confirming the identity and purity of 3-BPI is paramount. Its spectroscopic data reveals characteristic features.

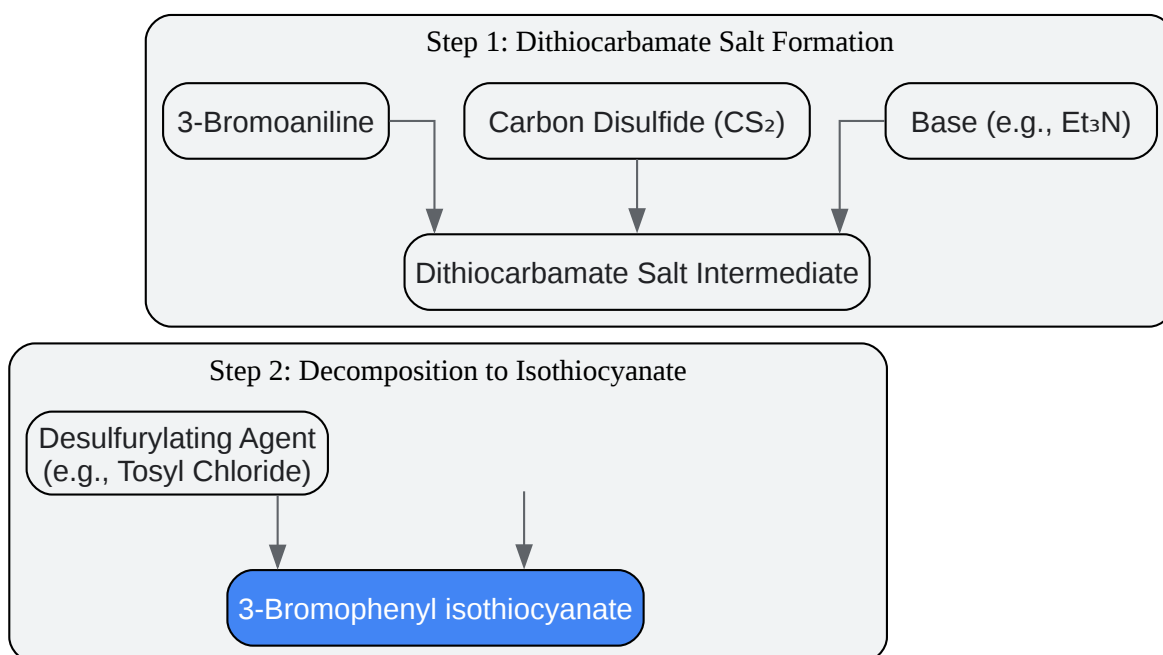
- **Infrared (IR) Spectroscopy:** The most prominent feature is a strong, broad absorption band around 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group.
- **¹H NMR Spectroscopy:** The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the four protons on the disubstituted benzene ring.

- ¹³C NMR Spectroscopy: The carbon spectrum is distinguished by the signal for the highly deshielded carbon of the isothiocyanate group, typically appearing around δ 130-140 ppm. Other aromatic carbon signals will also be present.^[8]
- Mass Spectrometry (MS): The electron ionization mass spectrum shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The two highest peaks are observed at m/z 213 and 215.^[1]^[9]

Synthesis of 3-Bromophenyl isothiocyanate

The most common and direct route to synthesizing aryl isothiocyanates like 3-BPI is from the corresponding primary amine, 3-bromoaniline. Several methods exist, but those employing carbon disulfide or thiophosgene (or its safer equivalents) are prevalent.^[10]^[11] The reaction with carbon disulfide is often preferred due to the high toxicity of thiophosgene.

The general principle involves converting the amine into a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.^[10]



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Caption: General workflow for synthesizing 3-BPI from 3-bromoaniline.

Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol utilizes tosyl chloride as a desulfurylating agent to mediate the decomposition of the in-situ generated dithiocarbamate salt.[12]

Materials:

- 3-Bromoaniline
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N)
- p-Toluenesulfonyl chloride (TsCl)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

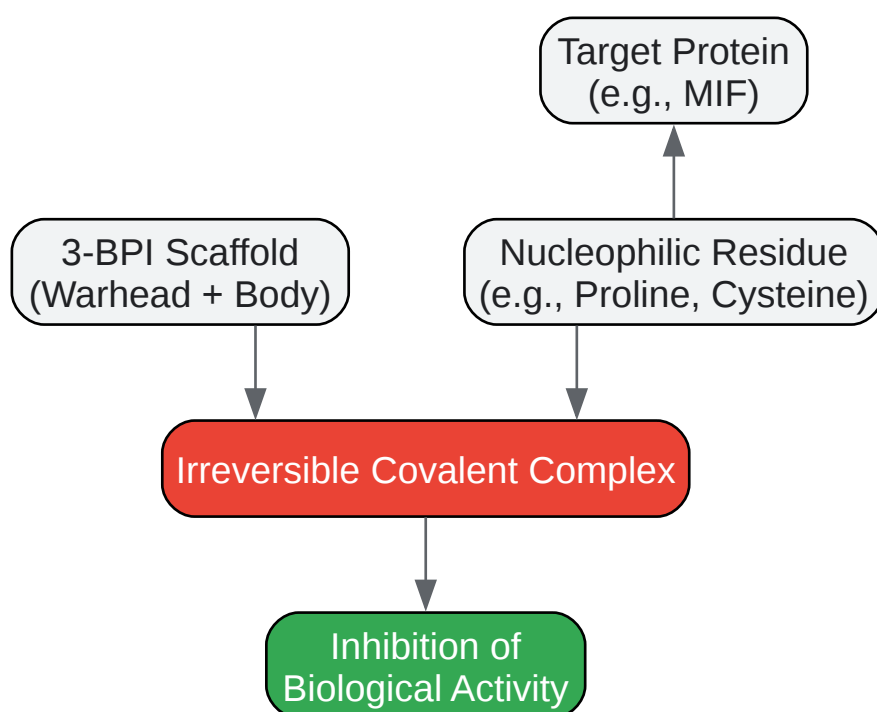
- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromoaniline (1.0 eq) and triethylamine (2.2 eq) in DCM.
- **Dithiocarbamate Formation:** Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise. The causality here is critical: CS₂ is highly reactive, and dropwise addition at low temperature controls the initial exothermic reaction. Stir the mixture at 0 °C for 30 minutes.
- **Decomposition:** Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. The tosyl chloride acts as an efficient sulfur scavenger,

activating the dithiocarbamate for elimination to the isothiocyanate.

- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (to remove acidic byproducts like toluenesulfinic acid) and brine.
- **Purification:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **3-Bromophenyl isothiocyanate**.

The Chemistry of the Isothiocyanate Group: A Potent Electrophile

The synthetic utility of 3-BPI is dominated by the reactivity of the isothiocyanate ($-\text{N}=\text{C}=\text{S}$) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it an excellent target for a wide range of nucleophiles.^[13]



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